Sniper(ER)-87

Description

BenchChem offers high-quality Sniper(ER)-87 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sniper(ER)-87 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H73N5O10S |

|---|---|

Molecular Weight |

1044.3 g/mol |

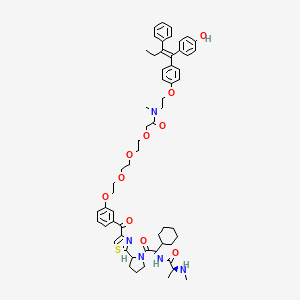

IUPAC Name |

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1 |

InChI Key |

ILLYWIKUEZHTSD-MEWFHHHASA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

Sniper(ER)-87: A Deep Dive into its Mechanism of Action for Targeted Estrogen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sniper(ER)-87, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). This document provides a comprehensive overview of its molecular interactions, signaling pathways, and the experimental validation of its activity, serving as a critical resource for professionals in oncology and drug discovery.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Sniper(ER)-87 is a chimeric molecule engineered to induce the selective degradation of ERα, a key driver in the majority of breast cancers.[1][2] Its structure consists of two key functional moieties joined by a polyethylene glycol (PEG) linker: a ligand for the Inhibitor of Apoptosis Protein (IAP) and a ligand for ERα.[3]

The mechanism of action revolves around the recruitment of the cellular protein degradation machinery to the ERα protein. Specifically, Sniper(ER)-87 functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, an enzyme that flags proteins for destruction by the proteasome.[1][3] The IAP ligand component of Sniper(ER)-87 binds to IAP proteins, which can function as E3 ligases, while the ERα ligand moiety simultaneously binds to the ERα protein. This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome.

Subsequent research has identified that Sniper(ER)-87 preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, designating XIAP as the principal E3 ubiquitin ligase responsible for the degradation of ERα induced by Sniper(ER)-87.

Quantitative Efficacy of Sniper(ER)-87

The potency of Sniper(ER)-87 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its efficacy in degrading ERα and inhibiting the growth of ERα-positive cancer cells.

| Parameter | Value | Cell Line/Model | Reference |

| ERα Degradation (IC50) | 0.097 µM | Not Specified | |

| ERα Degradation (DC50) | 3 nM | Not Specified | |

| Growth Inhibition (IC50) | 15.6 nM | MCF-7 | |

| Growth Inhibition (IC50) | 9.6 nM | T47D |

Table 1: In Vitro Efficacy of Sniper(ER)-87

| Parameter | Dosage | Model | Outcome | Reference |

| Tumor Growth Inhibition | 30 mg/kg, i.p., every 24h for 14 days | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | Inhibition of tumor growth |

Table 2: In Vivo Efficacy of Sniper(ER)-87

Signaling Pathway Modulation

Sniper(ER)-87's primary effect is the targeted degradation of ERα, which directly impacts downstream signaling pathways crucial for the proliferation of ERα-positive breast cancer cells. By eliminating the ERα protein, Sniper(ER)-87 effectively shuts down estrogen-mediated transcriptional activation of genes involved in cell cycle progression and survival.

Figure 1: Sniper(ER)-87 induced degradation of ERα and subsequent inhibition of estrogen signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Sniper(ER)-87.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with Sniper(ER)-87.

Workflow Diagram:

Figure 2: Workflow for Western Blot analysis of ERα degradation.

Methodology:

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with varying concentrations of Sniper(ER)-87 (e.g., 0.1-1000 nM) for specified time periods (e.g., 1-48 hours).

-

Protein Extraction: Following treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Co-Immunoprecipitation for ERα-XIAP Interaction

This assay is used to demonstrate the Sniper(ER)-87-dependent interaction between ERα and the E3 ligase XIAP.

Workflow Diagram:

Figure 3: Workflow for Co-Immunoprecipitation of ERα and XIAP.

Methodology:

-

Cell Treatment: MCF-7 cells are treated with Sniper(ER)-87, often in the presence of a proteasome inhibitor like MG132 to prevent the degradation of the formed complex.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for ERα, which is coupled to protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immune complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against both ERα and XIAP to confirm their co-precipitation.

Conclusion

Sniper(ER)-87 represents a promising therapeutic strategy for ERα-positive breast cancers. Its innovative mechanism of action, which involves hijacking the ubiquitin-proteasome system to induce the selective degradation of ERα, offers a potent and direct means of eliminating this key oncogenic driver. The data and protocols presented in this guide provide a comprehensive foundation for further research and development in the field of targeted protein degradation.

References

- 1. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Cellular Target and Mechanism of Sniper(ER)-87

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target, mechanism of action, and experimental validation of Sniper(ER)-87, a novel protein degrader. The information is compiled from seminal research publications and is intended to provide a detailed resource for researchers in oncology, drug discovery, and molecular biology.

Core Concept: Targeted Protein Degradation

Sniper(ER)-87 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific pathogenic proteins. This technology offers a distinct advantage over traditional inhibitors by removing the entire target protein, thereby abrogating both its enzymatic and scaffolding functions.

Cellular Target: Estrogen Receptor α (ERα)

The primary cellular target of Sniper(ER)-87 is the Estrogen Receptor α (ERα) .[1][2][3][4][5] ERα is a key driver in the majority of breast cancers, known as ER-positive breast cancer. In these cancers, ERα, upon binding to estrogen, promotes the transcription of genes that lead to tumor growth and proliferation. By targeting ERα for degradation, Sniper(ER)-87 effectively removes this critical oncogenic driver.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Sniper(ER)-87 is a chimeric molecule, meticulously designed to simultaneously bind to both ERα and an E3 ubiquitin ligase. It is composed of three key components:

-

An ERα Ligand: 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM), serves as the "warhead" that specifically recognizes and binds to ERα.

-

An IAP Ligand: A derivative of LCL161, an antagonist of the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.

-

A Linker: A polyethylene glycol (PEG) linker connects the ERα ligand and the IAP ligand, providing the necessary flexibility for the formation of a stable ternary complex.

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: Sniper(ER)-87 facilitates the formation of a ternary complex, bringing ERα into close proximity with an IAP E3 ubiquitin ligase.

-

Preferential XIAP Recruitment: Mechanistic studies have revealed that Sniper(ER)-87 preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, as opposed to another prominent IAP member, cellular IAP1 (cIAP1).

-

Ubiquitination: Once the ternary complex is formed, XIAP, acting as the E3 ligase, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. This results in the complete elimination of the ERα protein.

This targeted degradation of ERα effectively shuts down the estrogen-driven signaling pathways that fuel the growth of ER-positive breast cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data demonstrating the potency and efficacy of Sniper(ER)-87.

| Parameter | Value | Cell Line(s) | Description | Reference(s) |

| DC50 (ERα Degradation) | 3 nM | MCF-7 | The concentration of Sniper(ER)-87 required to degrade 50% of ERα protein. | |

| IC50 (ERα Degradation) | 0.097 µM | Not Specified | The concentration of Sniper(ER)-87 that inhibits 50% of ERα protein levels. | |

| IC50 (Cell Growth) | 15.6 nM | MCF-7 | The concentration of Sniper(ER)-87 that inhibits the growth of MCF-7 breast cancer cells by 50%. | |

| IC50 (Cell Growth) | 9.6 nM | T47D | The concentration of Sniper(ER)-87 that inhibits the growth of T47D breast cancer cells by 50%. |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the cellular target and mechanism of action of Sniper(ER)-87 are provided below. These protocols are based on the experimental procedures described in the primary literature.

Cell Culture

-

Cell Lines: Human breast carcinoma MCF-7 and T47D cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 μg/ml kanamycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for ERα Degradation

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of Sniper(ER)-87 or vehicle control (DMSO) for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Co-immunoprecipitation for IAP Recruitment

-

Cell Treatment: Treat cells with Sniper(ER)-87 or a vehicle control, often in the presence of a proteasome inhibitor like MG132 to allow the accumulation of ubiquitinated proteins and their associated complexes.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100) to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an antibody against ERα overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against XIAP and cIAP1 to determine which IAP is recruited to ERα.

In Vivo Tumor Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Orthotopically implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pad of the mice.

-

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups. Administer Sniper(ER)-87 (e.g., intraperitoneally) or a vehicle control at a specified dose and schedule.

-

Tumor Monitoring: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor tissue for ERα levels by Western blotting or immunohistochemistry to confirm target degradation in vivo.

Visualizations

Signaling Pathway of Sniper(ER)-87 Action

Caption: Mechanism of Sniper(ER)-87 induced degradation of ERα.

Experimental Workflow for Target Validation

Caption: Experimental workflow for validating Sniper(ER)-87.

References

- 1. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Sniper(ER)-87: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(ER)-87 is a novel chimeric molecule designed for the targeted degradation of Estrogen Receptor Alpha (ERα), a key driver in the progression of certain types of breast cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to Sniper(ER)-87. It is intended to serve as a resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Targeted Protein Degradation and SNIPERs

Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell.

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of these degraders that work by recruiting an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP), to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Discovery and Development of Sniper(ER)-87

Sniper(ER)-87 was developed as a specific degrader of ERα. The design is a heterobifunctional molecule comprising three key components:

-

A ligand for ERα: 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM).

-

A ligand for an E3 ubiquitin ligase: A derivative of LCL161, which is known to bind to IAPs.

-

A linker: A polyethylene glycol (PEG) linker that connects the two ligands, providing the optimal distance and flexibility for the formation of a ternary complex between ERα, Sniper(ER)-87, and the E3 ligase.[1][2]

The rationale behind its development was to create a more effective anti-cancer agent against ERα-positive breast cancers by not just inhibiting the receptor but eliminating it entirely.

Mechanism of Action

Sniper(ER)-87 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of ERα. The proposed mechanism is as follows:

-

Binding to ERα and XIAP: The 4-hydroxytamoxifen moiety of Sniper(ER)-87 binds to ERα, while the LCL161 derivative moiety binds to the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein).[1][2][3]

-

Ternary Complex Formation: This dual binding brings ERα and XIAP into close proximity, forming a ternary complex.

-

Ubiquitination of ERα: Within this complex, XIAP acts as the E3 ligase, facilitating the transfer of ubiquitin molecules to the ERα protein.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.

This process of induced degradation effectively reduces the cellular levels of ERα, thereby inhibiting its downstream signaling and suppressing the growth of ERα-dependent cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of Sniper(ER)-87.

Quantitative Data

The following tables summarize the key quantitative data for Sniper(ER)-87 from in vitro and in vivo studies.

Table 1: In Vitro Activity of Sniper(ER)-87

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for ERα Degradation | - | 0.097 µM | |

| IC₅₀ for Cell Growth Suppression | MCF-7 | 15.6 nM | |

| T47D | 9.6 nM |

Table 2: In Vivo Activity of Sniper(ER)-87

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| 6-week-old female BALB/c nude mice | MCF-7 orthotopic breast tumor xenografts | 30 mg/kg, i.p., every 24 h for 14 days | Inhibition of tumor growth |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of Sniper(ER)-87, based on standard practices in the field.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ERα protein levels following treatment with Sniper(ER)-87.

Workflow Diagram:

Caption: Western blot workflow for ERα degradation.

Methodology:

-

Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Sniper(ER)-87 or a vehicle control for a specified duration.

-

Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the ERα band is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Cell Growth Suppression Assay

This assay measures the effect of Sniper(ER)-87 on the proliferation of cancer cells.

Workflow Diagram:

References

The Core Principles of SNIPER Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the underlying principles of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs represent a novel class of small molecules designed to hijack the cellular ubiquitin-proteasome system to induce the targeted degradation of specific proteins. This technology holds significant promise for targeting proteins that have been traditionally considered "undruggable."

The SNIPER Mechanism of Action: Hijacking IAP E3 Ligases

SNIPER technology is a targeted protein degradation strategy that utilizes chimeric molecules to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[1][2] Specifically, SNIPERs recruit members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2, and XIAP, which function as RING-type E3 ligases.[1][3]

The SNIPER molecule itself is a heterobifunctional compound composed of three key components:

-

A ligand for the target protein (POI ligand): This moiety specifically binds to the protein intended for degradation.

-

A ligand for an IAP E3 ligase (IAP ligand): This component recruits the cellular degradation machinery. Common IAP ligands include derivatives of Bestatin, MV1, and LCL161.[3]

-

A chemical linker: This connects the POI and IAP ligands, and its length and composition are critical for the formation of a stable and productive ternary complex.

The formation of this ternary complex (POI-SNIPER-IAP) is the cornerstone of the SNIPER mechanism. Once assembled, the IAP E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. A key feature of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and the recruited IAPs, such as cIAP1 and XIAP.

Quantitative Data on SNIPER Efficacy

The efficacy of SNIPER compounds is typically quantified by their half-maximal degradation concentration (DC50) and, in some cases, their half-maximal inhibitory concentration (IC50) related to cellular processes. The following tables summarize key quantitative data for several well-characterized SNIPER molecules.

| SNIPER Compound | Target Protein | IAP Ligand | POI Ligand | DC50 | Cell Line | Reference |

| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-hydroxytamoxifen | 3 nM | Breast cancer cells | |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 µM | Not specified | |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | Not specified | |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | HG-7-85-01 | 0.3 µM | Not specified | |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | 10 nM | Not specified | |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 µM | Not specified | |

| SNIPER(AR)-51 | Androgen Receptor | Not specified | Not specified | Micromolar concentrations | Not specified | |

| ARD-61 | Androgen Receptor | Not specified | ARI-16 | 8.0 nM | LNCaP |

| SNIPER Compound | Target | IC50 | Assay/Cell Line | Reference |

| SNIPER(ER)-87 | ERα protein degradation | 0.097 µM | Not specified | |

| SNIPER(ER)-87 | Growth of MCF-7 cells | 15.6 nM | MCF-7 | |

| SNIPER(ER)-87 | Growth of T47D cells | 9.6 nM | T47D | |

| SNIPER(BRD)-1 | cIAP1 | 6.8 nM | Not specified | |

| SNIPER(BRD)-1 | cIAP2 | 17 nM | Not specified | |

| SNIPER(BRD)-1 | XIAP | 49 nM | Not specified | |

| SNIPER(ABL)-039 | ABL | 0.54 nM | Not specified | |

| SNIPER(ABL)-039 | cIAP1 | 10 nM | Not specified | |

| SNIPER(ABL)-039 | cIAP2 | 12 nM | Not specified | |

| SNIPER(ABL)-039 | XIAP | 50 nM | Not specified |

Visualizing the SNIPER Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of SNIPER technology and a typical experimental workflow for its validation.

Caption: The SNIPER mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Caption: A generalized experimental workflow for the validation and characterization of SNIPER compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SNIPERs.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following SNIPER treatment.

Materials:

-

Cell line expressing the target protein

-

SNIPER compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the SNIPER compound or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. The membrane should also be probed for a loading control.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

In Vivo Ubiquitination Assay

This assay confirms that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

HEK293T cells

-

Plasmids expressing the tagged target protein and HA-tagged ubiquitin

-

Transfection reagent

-

Lysis buffer (e.g., 1% SDS buffer)

-

Dilution buffer (e.g., Triton X-100 based buffer)

-

Antibody for immunoprecipitation (e.g., anti-tag antibody)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Anti-HA and anti-target protein antibodies for Western blot

Procedure:

-

Transfection: Co-transfect cells with plasmids expressing the tagged target protein and HA-tagged ubiquitin.

-

SNIPER Treatment: Treat the transfected cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Cell Lysis and Immunoprecipitation: Lyse the cells under denaturing conditions and then dilute to allow for immunoprecipitation of the target protein using a specific antibody and protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to provide evidence for the formation of the POI-SNIPER-IAP ternary complex.

Materials:

-

Cell line expressing the target protein and IAP

-

SNIPER compound

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (targeting either the POI or the IAP)

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot (against POI, IAP, and a tag if applicable)

Procedure:

-

Cell Treatment: Treat cells with the SNIPER compound for a short duration to capture the transient ternary complex.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the IAP, or a relevant tag, to pull down the protein and its binding partners.

-

Washing and Elution: Wash the immune complexes to remove non-specifically bound proteins and then elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. The presence of the IAP in the POI pulldown (or vice versa) in the SNIPER-treated sample, but not in the control, indicates the formation of the ternary complex. A two-step co-immunoprecipitation can also be employed for more rigorous validation.

Conclusion

SNIPER technology offers a powerful and versatile platform for targeted protein degradation. By recruiting IAP E3 ligases, SNIPERs can effectively eliminate pathogenic proteins, including those that are difficult to target with conventional inhibitors. The modular nature of SNIPERs allows for the rational design of degraders for a wide range of protein targets. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of novel SNIPER compounds, facilitating their development as potential therapeutics for various diseases.

References

- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

SNIPER(ER)-87: A Technical Guide to IAP-Mediated Targeted Degradation of Estrogen Receptor-α

This technical guide provides an in-depth overview of SNIPER(ER)-87, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed for the targeted degradation of Estrogen Receptor-α (ERα). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation (TPD).

Introduction to SNIPER Technology

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes a cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4][5] SNIPERs are a class of PROTACs that specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family—such as cIAP1, cIAP2, and XIAP—which function as E3 ubiquitin ligases, to the protein of interest (POI).

SNIPER(ER)-87 is a chimeric molecule engineered to selectively degrade ERα, a key driver in the majority of breast cancers. It consists of three key components:

-

An IAP ligand (a derivative of LCL161) that binds to IAP E3 ligases.

-

An ERα ligand (4-hydroxytamoxifen) that specifically targets the ERα protein.

-

A PEG linker that connects the two ligands, enabling the formation of a ternary complex.

Mechanism of Action

SNIPER(ER)-87 leverages the cellular protein degradation machinery to eliminate ERα. The process is catalytic and involves several key steps:

-

Ternary Complex Formation : SNIPER(ER)-87 simultaneously binds to both the ERα protein and an IAP E3 ligase, bringing them into close proximity to form a ternary complex.

-

Preferential XIAP Recruitment : Mechanistic studies have revealed that SNIPER(ER)-87 preferentially recruits X-linked inhibitor of apoptosis protein (XIAP) as the primary E3 ubiquitin ligase for ERα degradation, despite having a higher binding affinity for cellular IAP1 (cIAP1).

-

Ubiquitination : Once the ternary complex is formed, the recruited XIAP facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein.

-

Proteasomal Degradation : The polyubiquitinated ERα is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. SNIPER(ER)-87, being a catalyst, is then released to engage another ERα and IAP molecule.

Interestingly, like many IAP-based degraders, SNIPER(ER)-87 also induces the autoubiquitination and subsequent degradation of cIAP1.

Caption: Mechanism of SNIPER(ER)-87-mediated ERα degradation.

Disruption of Estrogen Signaling Pathway

ERα is a ligand-activated transcription factor. Upon binding to estrogen, it dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, driving the transcription of genes involved in cell proliferation and survival. By degrading ERα, SNIPER(ER)-87 effectively shuts down this pro-survival signaling pathway. This leads to the inhibition of ERα-dependent transcriptional activation and suppresses the growth of ERα-positive breast cancer cells.

Caption: Disruption of estrogen signaling by SNIPER(ER)-87.

Quantitative Data

The efficacy of SNIPER(ER)-87 has been characterized both in vitro and in vivo. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Activity of SNIPER(ER)-87

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| ERα Degradation IC50 | - | 0.097 µM | |

| ERα Degradation DC50 | - | 3 nM | |

| Growth Inhibition IC50 | MCF-7 (ERα-positive) | 15.6 nM | |

| Growth Inhibition IC50 | T47D (ERα-positive) | 9.6 nM |

| Growth Inhibition | MDA-MB-231 (ERα-negative) | Inactive | |

Table 2: In Vivo Efficacy of SNIPER(ER)-87

| Model | Dosing Regimen | Outcome | Reference |

|---|

| MCF-7 Orthotopic Xenograft | 30 mg/kg, i.p., daily for 14 days | Inhibition of tumor growth | |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SNIPER(ER)-87.

Western Blotting for ERα Degradation

This protocol is used to quantify the reduction of ERα protein levels following treatment with SNIPER(ER)-87.

Workflow Diagram

Caption: Standard workflow for a Western Blot experiment.

Methodology:

-

Cell Culture and Treatment : Plate ERα-positive cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of SNIPER(ER)-87 (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensity using image analysis software. Normalize the ERα band intensity to the loading control to determine the relative protein reduction.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is used to confirm the physical interaction between ERα and XIAP in the presence of SNIPER(ER)-87.

Methodology:

-

Cell Treatment : Treat MCF-7 cells with SNIPER(ER)-87 and a proteasome inhibitor (e.g., MG132) for 3-6 hours. The proteasome inhibitor is crucial to "trap" and stabilize the ternary complex, preventing the degradation of ERα.

-

Cell Lysis : Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation : Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against ERα (or XIAP) overnight at 4°C to form an antibody-protein complex.

-

Complex Capture : Add protein A/G agarose beads to the lysate to capture the antibody-protein complex.

-

Washing : Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against XIAP and ERα to confirm their co-precipitation.

Cell Viability Assay

This protocol measures the effect of SNIPER(ER)-87 on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding : Seed cells (e.g., MCF-7, T47D, and MDA-MB-231) in 96-well plates.

-

Compound Treatment : After 24 hours, treat the cells with a serial dilution of SNIPER(ER)-87 for 72 hours.

-

Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) to each well according to the manufacturer's instructions.

-

Data Analysis : Measure the luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Summary and Outlook

SNIPER(ER)-87 is a potent and selective degrader of ERα that operates by hijacking the IAP E3 ligase XIAP. It effectively downregulates ERα protein levels, inhibits estrogen-dependent signaling, and suppresses the growth of ERα-positive breast cancer cells both in vitro and in vivo. The development of SNIPER(ER)-87 and subsequent, more potent derivatives highlights the potential of the SNIPER platform for creating novel therapeutics. This technology offers a promising strategy for targeting proteins, including those traditionally considered "undruggable," and for overcoming resistance to conventional inhibitor-based therapies.

References

- 1. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to IAP-Dependent Protein Erasers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes chimeric small molecules, broadly known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A specific and compelling class of these degraders are the Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) .[4]

SNIPERs are heterobifunctional molecules designed to recruit IAP family E3 ubiquitin ligases—primarily cIAP1, cIAP2, and XIAP—to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. Structurally, a SNIPER consists of three key components: a ligand that binds the target protein, a ligand that recruits an IAP E3 ligase, and a chemical linker connecting the two moieties.

A unique characteristic of SNIPERs, which distinguishes them from degraders that recruit other E3 ligases like VHL or Cereblon, is their ability to induce the simultaneous degradation of the target protein and the IAP E3 ligases themselves (e.g., cIAP1 and XIAP). Since IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance, this dual-action mechanism makes SNIPERs a particularly promising strategy for oncology. This guide provides a technical overview of the SNIPER technology, including its mechanism of action, quantitative data on representative molecules, generalized experimental protocols, and the underlying signaling logic.

Core Mechanism of Action

The fundamental principle of SNIPER technology is induced proximity. The SNIPER molecule acts as a molecular bridge, forming a ternary complex between the target protein (POI) and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein. The SNIPER molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

The degradation of IAPs themselves, particularly cIAP1, is triggered by the binding of the IAP ligand portion of the SNIPER. This binding event induces a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent proteasomal degradation. The degradation of other IAPs, such as XIAP, appears to be dependent on the formation of the full ternary complex, similar to the POI.

Key Components of SNIPERs

The modular nature of SNIPERs allows for rational design and optimization. Each component plays a critical role in the molecule's overall efficacy.

-

IAP E3 Ligase Ligand : This "warhead" recruits the IAP E3 ligase. Common ligands are derived from known IAP antagonists. Early SNIPERs utilized bestatin and its derivatives, such as methylbestatin (MeBS), which primarily recruit cIAP1. More recent and potent SNIPERs incorporate high-affinity, pan-IAP antagonists like MV1 and LCL161 derivatives, which can engage cIAP1, cIAP2, and XIAP.

-

Protein of Interest (POI) Ligand : This component provides target specificity. It is typically a known binder or inhibitor of the protein targeted for degradation. The ability to use binders rather than potent inhibitors expands the "druggable" proteome to include targets like scaffolding proteins and transcription factors.

-

Linker : The linker connects the two ligands and is a critical determinant of a SNIPER's success. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency and selectivity. Polyethylene glycol (PEG) linkers of varying lengths are commonly employed.

References

An In-depth Technical Guide to the Biological Activity of Sniper(ER)-87 on Estrogen Receptor-Alpha (ERα)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptor-Alpha (ERα) is a well-validated therapeutic target in hormone receptor-positive (HR+) breast cancer.[1] While endocrine therapies are effective, resistance remains a significant clinical challenge. Targeted protein degradation has emerged as a novel therapeutic modality to overcome resistance by eliminating the target protein entirely. This whitepaper provides a comprehensive technical overview of Sniper(ER)-87, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), designed to induce the degradation of ERα. We will delve into its mechanism of action, present key quantitative data on its biological activity, provide detailed experimental protocols for its evaluation, and illustrate its functional pathways through diagrams.

Introduction to Sniper(ER)-87

Sniper(ER)-87 is a chimeric small molecule designed to hijack the cellular ubiquitin-proteasome system to induce the selective degradation of the ERα protein.[2][3] It is classified as a SNIPER, a class of degraders that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases.[4] Structurally, Sniper(ER)-87 consists of three key components:

-

An ERα ligand (4-hydroxytamoxifen) to engage the target protein.[5]

-

An IAP ligand (a derivative of LCL161) to recruit an E3 ubiquitin ligase.

-

A linker (polyethylene glycol or PEG) that connects the two ligands, optimizing the formation of a productive ternary complex.

By inducing the degradation of ERα, Sniper(ER)-87 offers a distinct mechanism from traditional inhibitors and selective estrogen receptor modulators (SERMs) or degraders (SERDs), potentially addressing mechanisms of resistance to these agents.

Mechanism of Action

The primary mechanism of Sniper(ER)-87 involves the formation of a ternary complex between ERα, Sniper(ER)-87, and an IAP E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome.

A critical finding is that Sniper(ER)-87 preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to ERα, rather than cellular IAP1 (cIAP1), despite having a higher binding affinity for cIAP1. This XIAP-dependent degradation is a key feature of its mechanism. The degradation process is rapid, with ERα protein reduction observed within one hour of treatment, and is sustained for at least 48 hours.

Quantitative Biological Activity

The potency and efficacy of Sniper(ER)-87 have been characterized both in vitro and in vivo. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines / Conditions | Reference |

| DC₅₀ (Degradation) | 3 nM | Breast cancer cells | |

| IC₅₀ (Degradation) | 97 nM | Not specified | |

| IC₅₀ (Cell Growth) | 15.6 nM | MCF-7 (ERα-positive breast cancer) | |

| IC₅₀ (Cell Growth) | 9.6 nM | T47D (ERα-positive breast cancer) |

| Parameter | Value | Model / Conditions | Reference |

| In Vivo Dosage | 30 mg/kg | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | |

| Administration | Intraperitoneal (i.p.), daily for 14 days | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice | |

| Outcome | Inhibition of tumor growth and reduction of ERα levels in tumor xenografts | MCF-7 orthotopic breast tumor xenografts in BALB/c nude mice |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of Sniper(ER)-87.

Cell Culture and Treatment

-

Cell Lines: ERα-positive human breast cancer cell lines, such as MCF-7 and T47D, are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Sniper(ER)-87 is dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM) and stored at -20°C. For experiments, the stock is diluted in culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept constant across all treatments (typically ≤ 0.1%).

Western Blotting for ERα Degradation

-

Objective: To quantify the reduction in ERα protein levels following treatment with Sniper(ER)-87.

-

Procedure:

-

Cell Seeding: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Sniper(ER)-87 or vehicle (DMSO) for a specified time course (e.g., 1, 6, 24, 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Objective: To demonstrate the Sniper(ER)-87-induced interaction between ERα and XIAP.

-

Procedure:

-

Cell Treatment: Treat MCF-7 cells with Sniper(ER)-87 (e.g., 10 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 3 hours to prevent degradation of the complex.

-

Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the lysates with an anti-ERα antibody or an isotype control IgG overnight at 4°C.

-

Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the immunoprecipitates and whole-cell lysates by Western blotting using antibodies against ERα, XIAP, and cIAP1.

-

siRNA-Mediated Knockdown of E3 Ligases

-

Objective: To confirm that XIAP is the primary E3 ligase responsible for Sniper(ER)-87-induced ERα degradation.

-

Procedure:

-

Transfection: Transfect MCF-7 cells with siRNAs targeting XIAP, cIAP1, or a non-targeting control using a suitable transfection reagent (e.g., Lipofectamine).

-

Incubation: Allow 42-48 hours for the knockdown of the target proteins.

-

Treatment: Treat the transfected cells with Sniper(ER)-87 (e.g., 10 nM) for an additional 3 hours.

-

Analysis: Harvest the cells and analyze ERα, XIAP, and cIAP1 protein levels by Western blotting to determine if the depletion of a specific E3 ligase abrogates Sniper(ER)-87's effect.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Sniper(ER)-87 in a preclinical model.

-

Procedure:

-

Animal Model: Use 6-week-old female immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Orthotopically implant MCF-7 cells into the mammary fat pad.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment: Administer Sniper(ER)-87 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 14 days).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting for ERα levels).

-

Visualizations

Signaling Pathway of ERα Degradation

Caption: Mechanism of Action for Sniper(ER)-87.

Experimental Workflow: Co-Immunoprecipitation

Caption: Co-Immunoprecipitation Workflow.

Logical Relationship: From Molecule to Effect

Caption: Logical Flow of Sniper(ER)-87 Activity.

Conclusion

Sniper(ER)-87 is a potent and specific degrader of ERα that operates through a novel XIAP-dependent mechanism. It effectively induces the degradation of ERα at nanomolar concentrations, leading to the suppression of estrogen signaling and the inhibition of ERα-positive breast cancer cell growth in vitro. These promising cellular activities translate to significant anti-tumor efficacy in in vivo xenograft models. The data and protocols presented herein provide a comprehensive guide for researchers and drug developers working on targeted protein degradation strategies for breast cancer and other ERα-driven diseases. The continued development of SNIPER technology holds significant promise for expanding the arsenal of therapeutics against previously challenging drug targets.

References

- 1. Female Breast Cancer Subtypes — Cancer Stat Facts [seer.cancer.gov]

- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of Estrogen Receptor Alpha in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptor Alpha (ERα), a key transcription factor, is a central player in the development and progression of the majority of breast cancers. Its intricate signaling pathways, both within the nucleus and at the cell membrane, dictate tumor growth, proliferation, and response to therapy. This technical guide provides an in-depth exploration of the core functions of ERα in breast cancer, with a focus on its signaling mechanisms, the quantitative aspects of its activity, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ERα in the context of breast cancer.

Introduction

Approximately 70% of breast cancers are classified as hormone-receptor-positive, with the majority expressing Estrogen Receptor Alpha (ERα)[1][2]. In these tumors, the binding of estrogen to ERα triggers a cascade of molecular events that drive cell proliferation and survival[1]. Consequently, ERα has become a critical diagnostic marker and a primary target for endocrine therapies, such as tamoxifen and aromatase inhibitors[1][2]. However, the development of resistance to these therapies remains a significant clinical challenge, underscoring the need for a deeper understanding of the complexities of ERα signaling.

This guide delves into the dual signaling modalities of ERα—genomic and non-genomic—and explores the critical role of post-translational modifications, particularly phosphorylation, in modulating its activity. Furthermore, we will examine the interplay between ERα and its coregulators, which fine-tune its transcriptional output. The subsequent sections will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of ERα's function in breast cancer.

ERα Signaling Pathways

ERα exerts its influence through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway. These pathways are not mutually exclusive and can engage in significant crosstalk, influencing each other's activities.

Genomic Signaling

The genomic action of ERα is the classical mechanism by which it functions as a ligand-activated transcription factor. Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer can regulate gene expression through two main mechanisms:

-

Direct DNA Binding: The ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Indirect DNA Binding (Tethering): ERα can interact with other transcription factors, such as AP-1 and Sp1, that are already bound to their respective DNA response elements, thereby indirectly influencing gene transcription.

The recruitment of a complex array of coregulator proteins (coactivators and corepressors) to the ERα-DNA complex is essential for the subsequent modulation of chromatin structure and the initiation of transcription.

Figure 1: A diagram illustrating the genomic signaling pathway of Estrogen Receptor Alpha (ERα).

Non-Genomic Signaling

In addition to its nuclear functions, a subpopulation of ERα is localized to the plasma membrane and cytoplasm, where it can initiate rapid, non-genomic signaling cascades. This signaling is often initiated within minutes of estrogen exposure and involves the interaction of ERα with various signaling molecules.

Key events in non-genomic ERα signaling include:

-

Activation of Kinase Cascades: Membrane-associated ERα can form complexes with signaling proteins such as the tyrosine kinase Src and the p85 subunit of PI3K. This leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

-

Modulation of Ion Channels and Second Messengers: ERα can also influence intracellular calcium levels and stimulate the production of second messengers like cyclic AMP (cAMP).

Non-genomic signaling can have a profound impact on the genomic actions of ERα. For instance, kinases activated through the non-genomic pathway can phosphorylate nuclear ERα and its coregulators, thereby modulating their transcriptional activity.

Figure 2: A diagram depicting the non-genomic signaling pathway of Estrogen Receptor Alpha (ERα).

Quantitative Data on ERα Function

The activity and expression of ERα are critical parameters in breast cancer. The following tables summarize key quantitative data related to ERα expression in breast cancer subtypes and the binding affinities of various ligands.

ERα Expression in Breast Cancer

| Breast Cancer Subtype | ERα Expression Status | Prevalence (%) | Key Characteristics |

| Luminal A | Positive | ~40% | High ERα expression, low proliferation rate, generally good prognosis. |

| Luminal B | Positive | ~20% | Lower ERα expression than Luminal A, higher proliferation rate, poorer prognosis. |

| HER2-Enriched | Negative | ~10-15% | Overexpression of HER2, ERα negative. |

| Basal-like (Triple-Negative) | Negative | ~15-20% | Lacks expression of ERα, PR, and HER2, aggressive phenotype. |

Binding Affinities of Ligands to ERα

The affinity with which a ligand binds to ERα is a crucial determinant of its biological activity. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.

| Compound | Class | Binding Affinity (Kd) to ERα | Reference |

| 17β-Estradiol | Endogenous Agonist | 0.2 nM | |

| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 3.7 nM | |

| Fulvestrant (ICI 182,780) | Selective Estrogen Receptor Degrader (SERD) | High Affinity (pM range) | |

| 1,3,5-Eto-17-oscl | Investigational Ligand | 0.5 nM |

Note: The data for 1,3,5-Eto-17-oscl is presented for comparative purposes.

The Role of ERα Phosphorylation

Post-translational modifications, particularly phosphorylation, play a pivotal role in regulating ERα function. Various kinases can phosphorylate ERα at multiple sites, influencing its stability, DNA binding, interaction with coregulators, and transcriptional activity.

| Phosphorylation Site | Kinase(s) | Functional Impact |

| Serine 118 (S118) | CDK7, ERK1/2, GSK-3 | Enhances transcriptional activity, involved in endocrine resistance. |

| Serine 167 (S167) | AKT, p90RSK, S6K | Can lead to ligand-independent activation and endocrine resistance. |

| Serine 305 (S305) | PKA, PAK1 | Can convert tamoxifen from an antagonist to an agonist, contributing to resistance. |

| Tyrosine 52 (Y52) | c-Abl | Affects ERα stability and transcriptional activation. |

| Tyrosine 219 (Y219) | c-Abl | Influences ERα dimerization and DNA binding. |

The phosphorylation status of ERα can serve as a biomarker for predicting response to endocrine therapy and overall prognosis.

ERα and Coregulators

The transcriptional activity of ERα is critically dependent on its interaction with a vast array of coregulator proteins. These coregulators can be broadly classified as coactivators, which enhance transcription, and corepressors, which inhibit it. The specific set of coregulators recruited to an ERα target gene determines the ultimate transcriptional outcome. Dysregulation of coregulator expression or function is a common feature in breast cancer and can contribute to endocrine resistance.

Key families of ERα coregulators include:

-

p160/SRC Family (e.g., SRC-1, SRC-2, SRC-3/AIB1): These are primary coactivators that possess histone acetyltransferase (HAT) activity or recruit other HATs to the promoter, leading to chromatin remodeling and transcriptional activation.

-

CBP/p300: These are global transcriptional coactivators with intrinsic HAT activity.

-

NCoR and SMRT: These are corepressors that recruit histone deacetylases (HDACs) to repress gene transcription.

The experimental drug ERX-11 is a novel agent that disrupts the interaction between ERα and its coregulators, offering a potential new therapeutic strategy for ER-positive breast cancer.

Experimental Protocols

A variety of experimental techniques are employed to study the function of ERα in breast cancer. Below are detailed methodologies for several key experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as ERα, binds to DNA.

Protocol:

-

Cross-linking: Treat breast cancer cells (e.g., MCF-7) with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERα. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.

References

An In-Depth Technical Guide to Sniper(ER)-87: Chemical Structure, Composition, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(ER)-87 is a potent and selective degrader of Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. It belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a type of proteolysis-targeting chimera (PROTAC). By inducing the degradation of ERα, Sniper(ER)-87 offers a promising therapeutic strategy for ERα-positive breast cancers, potentially overcoming resistance to traditional endocrine therapies. This guide provides a comprehensive overview of the chemical structure, composition, and mechanism of action of Sniper(ER)-87, along with detailed experimental protocols for its characterization.

Chemical Structure and Composition

Sniper(ER)-87 is a heterobifunctional molecule, meaning it consists of two distinct active moieties connected by a linker. Specifically, it comprises a derivative of the Inhibitor of Apoptosis Protein (IAP) ligand LCL161, which is conjugated to the ERα ligand 4-hydroxytamoxifen via a polyethylene glycol (PEG) linker.[1] This unique construction allows Sniper(ER)-87 to simultaneously bind to both an E3 ubiquitin ligase and the target protein, ERα, thereby bringing them into close proximity.

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C59H73N5O10S | [2] |

| Molecular Weight | 1044.32 g/mol | [2] |

| IUPAC Name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-[3-[[14-[4-[1-(4-hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenoxy]-12-methyl-11-oxo-3,6,9-trioxa-12-azatetradec-1-yl]oxy]benzoyl]-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)propanamide | [3] |

| DC50 for ERα Degradation | 3 nM | |

| IC50 for ERα Degradation | 0.097 µM | |

| IC50 (MCF-7 cell growth) | 15.6 nM | |

| IC50 (T47D cell growth) | 9.6 nM |

Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of Sniper(ER)-87 is the targeted degradation of ERα through the ubiquitin-proteasome system. This process can be broken down into the following key steps:

-

Ternary Complex Formation: Sniper(ER)-87, with its two distinct ends, acts as a molecular bridge. The 4-hydroxytamoxifen moiety binds to ERα, while the LCL161 derivative moiety binds to an E3 ubiquitin ligase, specifically the X-linked inhibitor of apoptosis protein (XIAP). This results in the formation of a ternary complex consisting of ERα-Sniper(ER)-87-XIAP.

-

Ubiquitination of ERα: The recruitment of XIAP to ERα facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the ERα protein. This process, known as polyubiquitination, marks ERα for degradation.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.

-

Inhibition of Estrogen Signaling and Cell Growth: The degradation of ERα leads to the downregulation of estrogen-responsive genes that are critical for the proliferation of ERα-positive breast cancer cells. This ultimately results in the inhibition of tumor growth.

Signaling Pathway Diagram

Caption: Mechanism of Sniper(ER)-87-induced ERα degradation and apoptosis.

Experimental Protocols

Synthesis of Sniper(ER)-87

While a detailed, step-by-step synthesis protocol for Sniper(ER)-87 is not publicly available, the general strategy involves the conjugation of an LCL161 derivative to a 4-hydroxytamoxifen moiety via a PEG linker. This typically involves multi-step organic synthesis. Key steps would include:

-

Synthesis of the LCL161 derivative: This would likely involve modification of the LCL161 molecule to introduce a reactive group for linker attachment.

-

Synthesis of the 4-hydroxytamoxifen-PEG linker: A PEG linker with a reactive group at one end and 4-hydroxytamoxifen at the other would be synthesized.

-

Conjugation: The LCL161 derivative and the 4-hydroxytamoxifen-PEG linker would be reacted together to form the final Sniper(ER)-87 molecule. Purification would likely be performed using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

ERα Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of ERα in breast cancer cells (e.g., MCF-7) following treatment with Sniper(ER)-87.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

Sniper(ER)-87

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Sniper(ER)-87 or DMSO for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities for ERα and β-actin. Normalize the ERα intensity to the β-actin intensity for each sample.

Co-Immunoprecipitation (Co-IP) for XIAP-ERα Interaction

This protocol is used to demonstrate the Sniper(ER)-87-dependent interaction between XIAP and ERα.

Materials:

-

MCF-7 cells

-

Sniper(ER)-87

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibodies: anti-ERα (for immunoprecipitation), anti-XIAP (for Western blot)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat MCF-7 cells with Sniper(ER)-87 and MG132 (to prevent degradation of the complex) for a specified time. Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with the anti-ERα antibody to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to capture the complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with the anti-XIAP antibody to detect the co-immunoprecipitated XIAP.

-

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Sniper(ER)-87 in a mouse xenograft model of breast cancer.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude mice)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets

-

Sniper(ER)-87

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Implant estrogen pellets subcutaneously into the mice to support the growth of the estrogen-dependent MCF-7 cells.

-

Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Sniper(ER)-87 (e.g., via intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined schedule and dosage.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

-

Experimental Workflow Diagram

Caption: General experimental workflow for the characterization of Sniper(ER)-87.

Conclusion

Sniper(ER)-87 represents a significant advancement in the targeted degradation of ERα for the treatment of breast cancer. Its unique mechanism of action, involving the recruitment of the E3 ligase XIAP to induce proteasomal degradation of ERα, provides a powerful tool for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this promising therapeutic agent. Further research into the downstream signaling events following ERα degradation and the optimization of in vivo delivery and efficacy will be crucial for the clinical translation of Sniper(ER)-87 and similar molecules.

References

An In-depth Technical Guide on the Interaction of Sniper(ER)-87 with XIAP E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sniper(ER)-87, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), and its specific interaction with the X-linked Inhibitor of Apoptosis Protein (XIAP) E3 ligase to induce the degradation of Estrogen Receptor α (ERα). Sniper(ER)-87 represents a promising therapeutic strategy for ERα-positive cancers by hijacking the cellular ubiquitin-proteasome system. This document details the quantitative metrics of Sniper(ER)-87's activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the experimental workflows.

Introduction